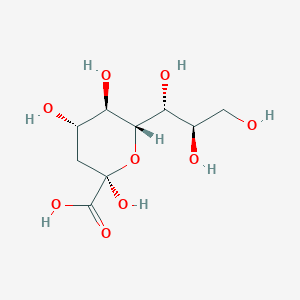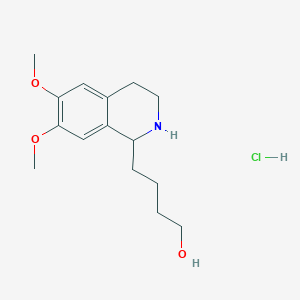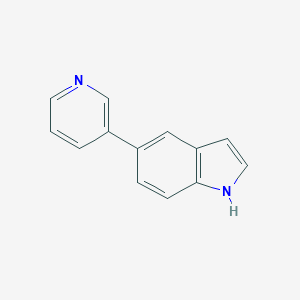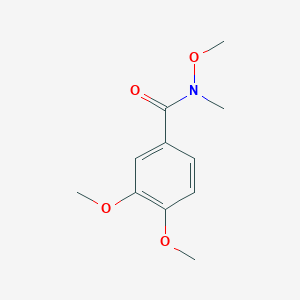
Deamino-alpha-neuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deamino-alpha-neuraminic acid (DANA) is a sialic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food industry. DANA is a non-natural sialic acid that lacks the N-acetyl group, making it structurally distinct from other sialic acids.
Wissenschaftliche Forschungsanwendungen
Neuraminidase Inhibition and Cardiac Disease
Research highlights the critical role of enzymes called neuraminidases (NEUs) in cardiovascular health. NEUs, by cleaving off sialic acids on cell surfaces, significantly impact cell communication and inflammatory responses. The activity of NEUs or the resultant sialic acid levels serve as diagnostic biomarkers for cardiovascular diseases such as atherosclerosis, myocardial infarction, and cardiomyopathies. Inhibiting NEU activity, as seen in various animal models, reduced inflammation, improved cardiac function, and enhanced vascular health. This positions NEU inhibition, potentially achieved through compounds like Deamino-alpha-neuraminic acid, as a promising therapeutic strategy for cardiac diseases (Heimerl et al., 2022).
Enzymatic and Biochemical Insights
Deamino-alpha-neuraminic acid is closely related to the study of neuraminidases, enzymes that act upon sialic acids. Sialic acids, found in glycoproteins, glycolipids, and other cellular components, are integral to diverse physiological processes. Human sialidases, which Deamino-alpha-neuraminic acid may influence, are present in various organs and cell types, with distinct roles and complexation with other proteins. The study of these enzymes contributes significantly to understanding and potentially treating diseases like sialidosis and galactosialidosis, where sialidase deficiency is a key factor (Achyuthan & Achyuthan, 2001).
Neurological Research
Investigations into neuraminic (sialic) acid, closely related to Deamino-alpha-neuraminic acid, have underscored its critical role in biological systems, particularly concerning neurological conditions like amaurotic family idiocy and other disorders. These studies indicate that the structural and functional understanding of neuraminic acid derivatives can provide insights into animal physiology and potential therapeutic avenues (Saifer, Volk, & Aronson, 1959).
Eigenschaften
CAS-Nummer |
144383-50-6 |
|---|---|
Produktname |
Deamino-alpha-neuraminic acid |
Molekularformel |
C9H16O9 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
InChI-Schlüssel |
CLRLHXKNIYJWAW-LSRLBZCKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Andere CAS-Nummern |
144383-50-6 |
Synonyme |
poly(oligo)(3-deoxyglycero-galacto-nonulosonate) poly(oligo)KDN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)





![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

